molecular formula C13H8F2N2 B13666735 8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666735
M. Wt: 230.21 g/mol
InChI Key: NWSPWJFHKPQAAD-UHFFFAOYSA-N
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Description

8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a fluorinated analogue belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and neuroscience research . This scaffold is recognized for its pharmacological activity on the GABA-A receptor, particularly those containing the α1 subunit . Related compounds, such as zolpidem and its fluorinated derivatives, are well-established as selective ligands for this receptor and are used as valuable tools to probe GABA-ergic signaling in the central nervous system . The incorporation of fluorine atoms, as in this analogue, is a common strategy in drug discovery to modulate a compound's metabolic stability, lipophilicity, and binding affinity, potentially leading to a longer duration of biological activity in research models . Researchers utilize such compounds in various preclinical studies, including investigations into sleep mechanisms, antipsychotic effects, and the reversal of neurological deficits . This product is offered as a high-purity solid and is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C13H8F2N2

Molecular Weight

230.21 g/mol

IUPAC Name

8-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8F2N2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H

InChI Key

NWSPWJFHKPQAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminonicotinic Acid Derivatives with Fluorinated Aldehydes

One of the primary methods involves the reaction of 2-aminonicotinic acid derivatives with fluorinated aromatic aldehydes, such as 4-fluorobenzaldehyde, under acidic or catalytic conditions to form the imidazo[1,2-a]pyridine ring system.

  • Reaction Conditions: Typically conducted in solvents like dichloromethane or ethanol, sometimes under reflux.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like bismuth triflate (Bi(OTf)3) have been employed to facilitate cyclization.
  • Temperature: Reactions are often performed at elevated temperatures (80–150 °C) in sealed tubes or under reflux.

This method yields the target compound with moderate to high purity after purification by column chromatography.

Transition-Metal Catalyzed Synthesis

Transition-metal catalysis, especially using bismuth triflate as a Lewis acid catalyst, has been demonstrated to efficiently promote the formation of imidazo[1,2-a]pyridines.

  • Procedure: 2-Aminonicotinic acid derivatives and 4-fluorobenzaldehyde are reacted in the presence of Bi(OTf)3 and p-toluenesulfonic acid in a solvent such as dichloroethane.
  • Outcome: High yields of this compound can be obtained after purification.

Multicomponent Reactions and Alternative Routes

Other methods include multicomponent reactions involving 2-aminopyridine, fluorinated aldehydes, and other reagents under oxidative or basic conditions. For example, reactions in dimethylformamide (DMF) at elevated temperatures (100 °C) in sealed tubes under oxygen atmosphere have been reported for related imidazo[1,2-a]pyridines.

Representative Experimental Procedure

Step Reagents and Conditions Description
1 2-Aminonicotinic acid derivative + 4-fluorobenzaldehyde Dissolve in dichloroethane (0.3 M)
2 Add Bi(OTf)3 (5 mol %) and p-toluenesulfonic acid hydrate (7.5 equiv) Stir at 150 °C overnight in sealed tube
3 Quench with saturated NaHCO3 Extract with ethyl acetate
4 Dry organic layer over anhydrous Na2SO4 Filter and concentrate under reduced pressure
5 Purify by silica gel column chromatography (20% EtOAc/hexane) Obtain pure this compound

Characterization Data

  • Melting Point: Typically around 150–160 °C (varies with purity).
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic aromatic proton signals and imidazo ring protons.
    • ^13C NMR confirms the presence of fluorinated aromatic carbons and imidazo ring carbons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C14H8F2N3.

Comparative Analysis of Preparation Methods

Method Key Reagents Catalyst Temperature Yield Purity Advantages Disadvantages
Condensation with aldehydes 2-Aminonicotinic acid derivative, 4-fluorobenzaldehyde Acid catalyst (p-TsOH) 80–120 °C Moderate to high High Simple, accessible reagents Longer reaction times
Lewis acid catalysis Same as above Bi(OTf)3 + p-TsOH 150 °C High (up to 90%) Very high Efficient, high yield Requires sealed tube, high temp
Multicomponent in DMF 2-Aminopyridine, fluorinated aldehydes, base None or oxidative conditions 100 °C Moderate Moderate One-pot synthesis Possible side reactions

Research Findings and Optimization

Recent studies emphasize the importance of catalyst choice and reaction conditions to optimize yield and selectivity. For example:

  • Use of bismuth triflate significantly improves cyclization efficiency.
  • Elevated temperatures accelerate reaction rates but require sealed tube to prevent solvent loss.
  • Purification by column chromatography ensures removal of side products, enhancing purity.

Chemical Reactions Analysis

8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of anticancer activity, the compound acts as a covalent inhibitor targeting the KRAS G12C mutation. This interaction leads to the inhibition of the KRAS signaling pathway, which is crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Substituent Effects on Metabolic Stability

Compound Substituents Metabolic Stability (% parent remaining) Key Findings
Alpidem 6-Cl, 2-(4-Cl-phenyl) Rapid degradation Cl at both positions induces fast metabolism
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-F-phenyl) benzoimidazole 89.13% Fluorophenyl enhances stability
8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 8-F, 2-(4-F-phenyl) Not reported (inferred high) Fluorine at 8 and 4-F-phenyl likely synergize for stability

Fluorine substitution at the 8-position and the 2-phenyl ring in this compound is hypothesized to confer superior metabolic stability compared to chlorinated analogs like alpidem. highlights that dual chlorine substituents in alpidem accelerate metabolic clearance, whereas fluorinated derivatives retain ~89% of the parent compound under identical conditions .

Table 2: Substituent Position Impact on Target Binding

Compound Substituent Position Target Activity (IC50/EC50) Key Findings
2h () R4-CH3 AChE IC50 = 79 µM Methyl at R4 enhances AChE inhibition
2b () R2-CH3 AChE IC50 = 657 µM Methyl at R2 reduces activity
MCH1R antagonists () 3-CH3 High MCH1R affinity Methyl at 3-position improves binding
This compound 8-F, 2-(4-F-phenyl) Not reported Fluorine mimics N-8 in imidazo[1,2-a]pyrimidines for target engagement

The 8-fluoro substitution in the target compound mimics the electronic and steric properties of the N-8 atom in imidazo[1,2-a]pyrimidines, a strategy used by Merck to optimize c-Met inhibitors . This substitution preserves electron deficiency in the aromatic system, critical for interactions with kinases like c-Met. In contrast, methyl or chlorine substituents at other positions (e.g., R2 or R4) show variable effects on cholinesterase inhibition, underscoring the importance of regioselectivity .

Biological Activity

8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2N2C_{13}H_{8}F_{2}N_{2}. The structure features a fluorinated imidazopyridine core, which is known to exhibit various pharmacological activities.

PropertyValue
Molecular FormulaC13H8F2N2
Molecular Weight240.21 g/mol
LogP3.902
Polar Surface Area17.3 Ų

Anticancer Activity

Research has indicated that compounds within the imidazo[1,2-a]pyridine class can exhibit potent anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For example, in vitro studies demonstrated that this compound could interfere with the G1 phase of the cell cycle, leading to apoptosis in a dose-dependent manner .
  • Case Studies :
    • In a study evaluating the compound against breast cancer cell lines (MCF-7), it exhibited an IC50 value of approximately 10.25 µM, indicating significant cytotoxicity .
    • Another study reported that similar derivatives showed effective inhibition against HepG2 hepatocellular carcinoma cells with IC50 values ranging from 3.84 to 6.6 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising activity against bacterial strains and fungi.

  • Research Findings : A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated effective antibacterial activity with IC50 values significantly lower than standard antibiotics .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including halogenation and cyclization processes. The synthetic pathways often yield high purity compounds suitable for biological evaluation.

Q & A

Q. What are the standard synthetic methodologies for preparing 8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis typically involves:
  • Condensation reactions : Reacting 2-aminopyridine derivatives with α-haloketones (e.g., bromoacetophenone) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
  • Fluorination : Introducing fluorine substituents via electrophilic aromatic substitution or using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–10°C) to minimize side reactions .
  • Functional group modifications : Post-synthetic derivatization (e.g., amidation, esterification) to enhance biological activity, as seen in brominated analogs .
    Key steps require monitoring via TLC or HPLC to ensure intermediate purity.

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, aromatic protons in the fluorophenyl group appear as doublets due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for halogenated derivatives .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate derivatives .
  • IR Spectroscopy : Identifies functional groups like carbonyls or amines, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during fluorination?

  • Methodological Answer :
  • Temperature Control : Maintain reactions at 0–10°C during electrophilic fluorination to reduce decomposition, as shown in Vilsmeier-Haack reactions using POCl₃/DMF .
  • Solvent Selection : Use anhydrous chloroform or DCM to stabilize reactive intermediates and avoid hydrolysis .
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in heterocyclic ring formation .
  • Post-Reaction Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be addressed in pharmacological studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-study variability .
  • Purity Verification : Confirm compound integrity (>95% purity) via HPLC and LC-MS to rule out degradation products .
  • Solubility Adjustments : Optimize DMSO concentrations or use surfactants (e.g., Tween-80) to ensure uniform dissolution in biological assays .
  • Statistical Validation : Apply multivariate analysis to account for confounding factors like batch-to-batch variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorophenyl moiety?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents at ortho, meta, and para positions on the fluorophenyl ring to assess steric/electronic effects .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GABAₐ) using fluorescence polarization or SPR assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to correlate substituent effects with pharmacokinetic profiles .

Q. How can researchers resolve spectral contradictions (e.g., unexpected NMR shifts) in structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track fluorine’s electronic effects on chemical shifts .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived structures to confirm regiochemistry .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to identify conformational flexibility causing shift variations .

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